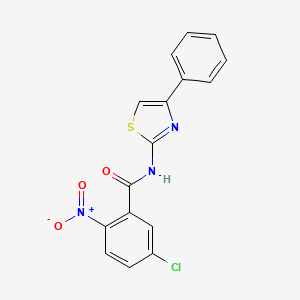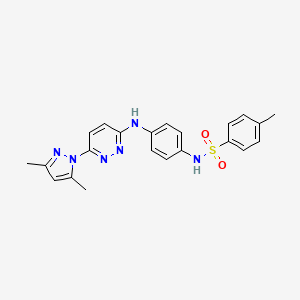
2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid (DPCA) is a cyclic acid with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, including drugs and other pharmaceuticals. DPCA has also been used as a building block for the synthesis of various polymers. Furthermore, the acid has been studied for its biochemical and physiological effects. Additionally, the advantages and limitations for lab experiments will be discussed, as well as potential future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The cyclopropanecarboxylic acid derivatives, including structures related to 2,2-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxylic acid, have been synthesized for their biological activity. For instance, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds have been prepared using cyclopropanecarboxylic acid or 2,2-dimethyl cyclopropanecarboxylic acid as leading compounds due to their biological activities. Preliminary biological tests indicated significant herbicidal and fungicidal activities for some of these compounds (Tian et al., 2009).
Computational Studies and Chemical Properties
Computational studies have been conducted to understand the chemical properties and reactions of related compounds. A density functional theory (DFT) study on the thermal cycloreversion of 2-acetoxy-2-methoxy-5,5-dimethyl-Delta3-1,3,4-oxadiazoline provided evidence for a carbonyl ylide intermediate, illustrating the detailed reaction mechanisms at the molecular level (Czardybon et al., 2005).
Organic Synthesis and Structural Analysis
Research has also focused on the synthesis and quantitative structure-activity relationships (QSAR) of new 2,5-disubstituted-1,3,4-oxadiazoles, providing insights into the insecticidal activities of these compounds. This research showcases the importance of certain steric and electronic parameters in determining biological activity (Shi et al., 2001).
Advanced Materials and Applications
Further studies have explored the application of cyclopropane and oxadiazole derivatives in advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells. These compounds have been used as organic sensitizers, demonstrating high incident photon to current conversion efficiency, which is pivotal for the development of efficient solar energy conversion technologies (Kim et al., 2006).
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-14(2)9(10(14)13(17)18)12-15-11(16-19-12)8-6-4-3-5-7-8/h3-7,9-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPRSMZRCAKRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)
![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)



![N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2843680.png)
![2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2843682.png)

methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2843684.png)
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2843685.png)

![2-(2-(4-(Ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2843688.png)
![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate](/img/structure/B2843690.png)
